5-Pyridin-2-yl-pyrrolidin-2-one
Description
Contextualization of the Pyrrolidinone Core in Contemporary Drug Discovery
The pyrrolidinone nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous pharmacologically important agents. frontiersin.orgnih.gov Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govrdd.edu.iq The versatility of the pyrrolidinone ring allows for the design and development of novel drug candidates with improved potency and reduced toxicity by considering structure-activity relationships (SAR). frontiersin.orgnih.gov The non-planar nature of the saturated pyrrolidinone ring system provides greater three-dimensional coverage compared to flat aromatic rings, a desirable feature for enhancing clinical success. nih.govresearchgate.net This has led to the pyrrolidinone scaffold being one of the most favored in pharmaceutical sciences. nih.gov
Rationale for Academic Investigation of 5-Pyridin-2-yl-pyrrolidin-2-one
The specific compound, this compound, represents a compelling subject for academic investigation due to the convergence of two key structural motifs: the pyrrolidinone core and the pyridine (B92270) ring. The pyridine ring is another critical heterocycle in medicinal chemistry, known to be a constituent of various bioactive compounds. frontiersin.orgnih.gov The strategic combination of these two scaffolds in this compound suggests the potential for unique pharmacological profiles. For instance, pyrrolidine (B122466) derivatives containing a pyridine ring have been identified as potent antagonists for chemokine receptors like CXCR4, which play a role in cancer metastasis and inflammatory disorders. frontiersin.orgnih.gov The investigation of this specific compound is driven by the hypothesis that the pyridinyl substituent at the 5-position of the pyrrolidin-2-one ring can significantly influence its biological activity, offering new avenues for therapeutic intervention. frontiersin.orgontosight.aianjs.edu.iq
Current Research Landscape and Unaddressed Questions for the Compound
The current research landscape for pyrrolidinone derivatives is vast and continually expanding. frontiersin.orgdntb.gov.uanih.govnih.gov Studies have explored their synthesis, functionalization, and a wide range of biological applications. nih.govnih.gov However, dedicated research focusing exclusively on this compound is less prevalent. While general synthetic methods for pyrrolidinones are well-documented, specific optimization for the synthesis of this particular compound may be required. researchgate.net Furthermore, its comprehensive biological evaluation across various disease models remains an area ripe for exploration. Key unaddressed questions include the precise molecular targets of this compound, its mechanism of action, and a thorough understanding of its structure-activity relationship. The stereochemistry at the 5-position of the pyrrolidinone ring is a critical factor that can significantly impact biological activity, and the differential effects of its enantiomers are yet to be fully elucidated. nih.govnih.gov
Scope and Objectives of Advanced Scholarly Research on the Chemical Compound
Advanced scholarly research on this compound should aim to address the existing knowledge gaps. The primary objectives of such research would be:
To develop and optimize efficient and stereoselective synthetic routes to obtain enantiomerically pure forms of this compound.
To conduct a comprehensive in vitro and in vivo pharmacological evaluation to identify its primary biological targets and potential therapeutic applications.
To perform detailed structure-activity relationship (SAR) studies by synthesizing and testing a library of analogues with modifications on both the pyrrolidinone and pyridine rings.
To investigate its pharmacokinetic and metabolic profile to assess its drug-like properties.
To elucidate its mechanism of action at the molecular level through techniques such as X-ray crystallography of its complex with target proteins.
By systematically addressing these objectives, the scientific community can unlock the full therapeutic potential of this promising chemical entity.
Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-2-ylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-5-4-8(11-9)7-3-1-2-6-10-7/h1-3,6,8H,4-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYNFUABUUYDDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Stereochemical Control of 5 Pyridin 2 Yl Pyrrolidin 2 One
Retrosynthetic Analysis and Strategic Precursor Selection
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.in For 5-Pyridin-2-yl-pyrrolidin-2-one, this process involves identifying key bond disconnections to reveal logical precursors.
A primary disconnection can be made at the C-N bond of the lactam ring, suggesting a precursor like an amino acid or an amino ester. Another key disconnection is the C-C bond between the pyrrolidinone ring and the pyridine (B92270) ring. This leads to precursors such as a pyrrolidinone derivative and a pyridine derivative that can be coupled together.
Classical Multi-Step Synthesis Approaches and Optimization
Classical syntheses of this compound and its derivatives often involve multi-step sequences that allow for the construction of the core structure and the introduction of the desired substituents. ias.ac.intandfonline.commdpi.comnih.govrsc.org
Exploration of Reaction Pathways and Conditions
One common pathway involves the nucleophilic substitution of a leaving group on the pyridine ring with a pyrrolidinone-based nucleophile. For instance, reacting a metallated pyrrolidinone with 2-halopyridine is a potential route. Another approach is the condensation of a pyridine-containing aldehyde or ketone with a compound that can form the pyrrolidinone ring, followed by cyclization. ias.ac.intandfonline.com
The synthesis of related pyrrolidinone derivatives has been achieved through various methods, including the aza-Michael reaction, which involves the nucleophilic addition to an activated double bond. mdpi.com Another documented method is the reaction of pyridine derivatives with pyrrolidinone precursors, often utilizing a base like triethylamine (B128534) in a solvent such as dichloromethane. smolecule.com Furthermore, the synthesis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was accomplished through a two-step process involving a nucleophilic substitution followed by a Suzuki reaction. tandfonline.com
The reaction conditions, including solvent, temperature, and catalyst, are critical for the success of these syntheses. For example, some reactions are carried out at room temperature, while others require refluxing for several hours to achieve completion. tandfonline.com
Yield Optimization and Purity Enhancement Strategies
Optimizing reaction yields and ensuring the purity of the final product are paramount in synthetic chemistry. This often involves a systematic exploration of reaction parameters. For instance, in the synthesis of taurine (B1682933) amide derivatives via the aza-Michael reaction, various catalysts and solvents were screened. While using DMAP or pyridine as a catalyst increased the product yield to 35%, switching the solvent from ethanol (B145695) to methanol (B129727) and increasing the reaction time to 24 hours boosted the yield to 93%. mdpi.com
Purification of the synthesized compounds is typically achieved through techniques like column chromatography on silica (B1680970) gel. ias.ac.inrsc.org The purity and structure of the final product are then confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Chemoenzymatic and Biocatalytic Routes to Pyrrolidinone Derivatives
In recent years, chemoenzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of chiral compounds, including pyrrolidinone derivatives. acs.org These methods offer advantages in terms of selectivity and sustainability.
Enzymes, such as lipases and proteases, can be used to resolve racemic mixtures of pyrrolidinone precursors or to catalyze stereoselective reactions. For example, a chemoenzymatic strategy has been developed for the synthesis of non-racemic chiral 3-hydroxylactams starting from economical materials like γ-butyrolactone. doi.org
More recently, a biocatalytic platform has been developed for the construction of chiral pyrrolidines and indolines through the intramolecular C(sp3)–H amination of organic azides. This was achieved by the directed evolution of a cytochrome P450 enzyme, which catalyzed the insertion of an alkyl nitrene into C(sp3)–H bonds to form pyrrolidine (B122466) derivatives with good enantioselectivity.
Asymmetric Synthesis and Enantioselective Methodologies for the Compound
The development of asymmetric and enantioselective methods is crucial for producing single-enantiomer drugs, as different enantiomers can have vastly different pharmacological activities. For this compound, which possesses a chiral center at the 5-position of the pyrrolidinone ring, controlling the stereochemistry is of significant importance. smolecule.comacs.orgontosight.ainih.gov
Chiral Catalyst Development and Application
Chiral catalysts, including both metal complexes and organocatalysts, are instrumental in asymmetric synthesis. acs.org For the synthesis of pyrrolidine derivatives, various chiral catalysts have been developed and applied. For instance, the [3 + 2] dipolar cycloaddition of azomethine ylides is a powerful method for constructing the pyrrolidine ring with control over multiple stereocenters. acs.org
The development of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been reported, demonstrating their effectiveness in enantioselective Michael additions. In the context of synthesizing (R)- and (S)-1-(pyridin-2-yl)ethan-1-amine, a related chiral pyridine derivative, the use of a chiral sulfinamide as a chiral auxiliary in the key diastereoselective addition step proved effective.
The table below summarizes some of the synthetic approaches and key findings discussed:
| Synthetic Approach | Key Features | Example/Finding | Reference(s) |
| Classical Multi-Step Synthesis | Involves sequential reactions to build the molecule. | Synthesis of a related pyrrolidinone via nucleophilic substitution and Suzuki reaction. | tandfonline.com |
| Yield Optimization | Systematic variation of reaction conditions. | Increased yield from 35% to 93% by changing solvent and reaction time. | mdpi.com |
| Chemoenzymatic Synthesis | Utilizes enzymes for stereoselective transformations. | Enantioselective synthesis of 3-hydroxy-2-pyrrolidinones using red phosphorus and bromine followed by enzymatic resolution. | doi.org |
| Asymmetric Synthesis | Employs chiral catalysts or auxiliaries to control stereochemistry. | Use of a chiral sulfinamide for the enantioselective synthesis of a chiral pyridine derivative. | |
| Biocatalysis | Employs engineered enzymes for novel transformations. | Directed evolution of a P450 enzyme for the synthesis of chiral pyrrolidines via C-H amination. |
Diastereoselective and Enantioselective Syntheses
Achieving stereochemical control is a central challenge in the synthesis of complex molecules like this compound. Diastereoselective and enantioselective strategies aim to produce a single desired stereoisomer from a mixture of possibilities.
Various catalytic asymmetric methods have been developed for the synthesis of chiral pyrrolidines and pyrrolidinones. nih.govrsc.org One prominent strategy is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. rsc.org This method allows for the construction of the pyrrolidine ring with high levels of stereocontrol, dictated by the chiral catalyst employed. For the synthesis of a 5-substituted pyrrolidin-2-one, a suitable ketene (B1206846) equivalent or α,β-unsaturated ester could serve as the dipolarophile.
Another powerful approach is the Michael addition reaction. nih.gov A synthetic strategy for pyrrolidin-2-ones can be designed using an intermolecular Michael addition between a nitroethene derivative and a substituted acetate (B1210297) as the Michael donor. For the target compound, this could involve a reaction with a pyridyl-substituted Michael acceptor. Subsequent reduction of the nitro group and lactamization would yield the desired pyrrolidin-2-one core. nih.gov The use of chiral auxiliaries or chiral catalysts in this sequence can induce high diastereoselectivity and enantioselectivity. nih.gov
Recent advances in photoredox and palladium catalysis have enabled enantioselective cascade reactions to access chiral γ-lactams. acs.org For instance, a photoinduced Pd-catalyzed enantioselective cyclization of 1,3-dienes with 2-bromoamides has been shown to produce γ-lactams with good regioselectivity and enantioselectivity. acs.org Adapting such a method would involve the use of a suitably functionalized bromoamide precursor incorporating the pyridine moiety.
The table below summarizes representative catalytic systems used in the asymmetric synthesis of substituted pyrrolidinones, which could be adapted for this compound.
| Catalytic System | Reaction Type | Typical Substrates | Stereoselectivity Outcome | Reference |
| Silver-DTBM-segphos | [3+2] Cycloaddition | α-Iminoesters, Alkylidene Azlactones | High diastereo- and enantioselectivity | iitkgp.ac.in |
| Rhodium(II) Complexes | C-H Amination | 1,4-Diarylbutanes, Sulfonimidamides | Diastereoselectivity from 9:1 to >20:1 | nih.gov |
| (S)-TRIP-derived phosphoric acid | Intramolecular aza-Michael | Conjugated amides with pendant ketones | Excellent enantioselectivities | nih.gov |
| Vaska's Complex / TMDS | Reductive [3+2] Cycloaddition | Amides, Conjugated Alkenes | Good to excellent diastereoselectivity | acs.org |
Principles of Green Chemistry in Compound Synthesis
The application of green chemistry principles to pharmaceutical synthesis is aimed at reducing environmental impact and improving safety and efficiency. For a compound like this compound, these principles can be applied at multiple stages.
Safer Solvents and Auxiliaries : A major contributor to waste in chemical synthesis is solvent use. skpharmteco.com Green chemistry encourages the use of safer, more environmentally benign solvents like water or ethanol, or minimizing solvent use altogether. For instance, the synthesis of some 2-pyrrolidinone (B116388) derivatives has been successfully achieved using ethanol as a green solvent. vjol.info.vn The ideal approach involves selecting solvents that are not only less toxic but also require less energy for removal and can be recycled. skpharmteco.com
Atom Economy and Reaction Design : Syntheses should be designed to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs) are an excellent example of this principle. vjol.info.vn An MCR to construct the pyrrolidinone ring, potentially from pyridine-2-carbaldehyde, an amine source, and a C4-building block, would be highly atom-economical. Such one-pot procedures simplify experimental setups and reduce waste from intermediate purification steps. vjol.info.vn
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, reducing waste significantly. Asymmetric catalysis, as discussed in the previous section, not only provides stereochemical control but also aligns with green principles by avoiding the use of chiral auxiliaries that are often used in stoichiometric amounts and require additional steps for attachment and removal.
Scalability of Synthetic Routes for Research Material Production
The transition of a synthetic route from a laboratory-scale procedure to the production of larger quantities of material for research or preclinical studies requires careful consideration of several factors.
Robustness of Reactions : The chosen reactions must be reliable and give consistent yields and purity when performed on a larger scale. Reactions that are sensitive to trace impurities or require highly dilute conditions may not be easily scalable. One-pot multi-component reactions are often advantageous for scalability due to their operational simplicity. vjol.info.vn
Cost and Availability of Reagents : For larger-scale synthesis, the cost and commercial availability of starting materials, catalysts, and reagents become critical. Expensive noble metal catalysts (e.g., Rhodium, Palladium) or complex chiral ligands may be feasible for small-scale synthesis but prohibitive for producing gram or kilogram quantities unless catalyst loading is very low and recycling is efficient. nih.govacs.org
Reaction Conditions : Extreme temperatures, high pressures, or the use of hazardous reagents (e.g., n-BuLi, strong oxidants) can pose significant challenges for scaling up due to safety concerns and the need for specialized equipment. nih.gov Methods that proceed under mild conditions, such as room temperature and atmospheric pressure, are preferable.
Purification : Purification is often a bottleneck in scaling up. Chromatographic purification, while common in the lab, can be cumbersome and expensive for large quantities. A scalable synthesis should ideally yield a product that can be purified by crystallization or simple extraction, minimizing the use of silica gel and solvents.
Process Safety : A thorough evaluation of the thermal stability of intermediates and the potential for runaway reactions is essential before attempting a large-scale synthesis.
Synthetic strategies such as catalytic hydrogenations or reductive aminations are generally considered scalable. For this compound, a route involving a robust catalytic step followed by a crystallization-based purification would be a strong candidate for producing research-grade material efficiently and safely.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design Principles for 5-Pyridin-2-yl-pyrrolidin-2-one Derivatives and Analogues
The design of derivatives based on the this compound scaffold is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. A common strategy involves the functionalization of the pyrrolidine (B122466) and pyridine (B92270) rings to optimize interactions with specific biological targets.
A key design principle involves the incorporation of substituents that can form crucial interactions, such as hydrogen bonds and hydrophobic contacts, with the target protein. For instance, in the development of factor Xa inhibitors, a series of 3-(6-chloronaphth-2-ylsulfonyl)aminopyrrolidin-2-one-based compounds were synthesized, incorporating an alanylamide P4 group to enhance binding affinity. nih.gov Similarly, the design of α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists often involves ensuring the presence of a protonatable nitrogen center, a hydrogen bond acceptor, and an aryl ring in a specific spatial arrangement. nih.govnih.gov
Furthermore, the introduction of sp3-hybridized centers within the scaffold is a deliberate design choice to increase the three-dimensional coverage of the molecule, which can lead to improved target engagement. nih.govunipa.it The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," contributes significantly to this three-dimensional exploration. nih.govunipa.it
The synthesis of these derivatives often involves multi-step reaction sequences, including condensation, cyclization, and substitution reactions to introduce the desired functional groups. ontosight.ai For example, the synthesis of certain α7 nAChR silent agonists has been achieved in a few steps utilizing Pd-catalyzed mono-arylation and organolithium coupling with N-Boc piperidinone. nih.gov
Positional and Substituent Effects on Biological Activity
The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on both the pyrrolidine and pyridine rings.
Substituents on the Pyrrolidine Ring:
Modifications at various positions of the pyrrolidine ring have been shown to significantly impact biological activity. For example, in a series of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, enantiomerically pure diastereomeric 4-fluoropyrrolidinyl derivatives exhibited nanomolar inhibitory activity against caspases-3 and -7, being 100-1000 times more potent than their 4-methoxy counterparts. nih.gov The 4,4-difluorinated compound, in particular, showed the most promising results with IC50 values of 362 nM and 178 nM for caspases-3 and -7, respectively. nih.gov In contrast, 4-methoxy and 4-trifluoromethyl analogues displayed significantly weaker inhibitory potential. nih.gov
The stereochemistry of substituents on the pyrrolidine ring also plays a crucial role. For instance, in a series of piperazinyl pyrrolidin-2-one based monoacylglycerol lipase (B570770) (MAGL) inhibitors, the (R)-enantiomer of a particular compound was approximately 17 times more potent than its (S)-enantiomer. researchgate.net
Substituents on the Pyridine Ring:
The electronic properties of substituents on the pyridine ring can modulate the reactivity of the pyridine nitrogen, which can be a key interaction point with biological targets. rsc.org Electron-releasing groups, for example, have been suggested to be important for modulating the biological activity of certain pyridin-2(1H)-one derivatives as urease inhibitors. researchgate.net
In the context of MAGL inhibitors, successive structural modifications of a biaryl moiety attached to the core structure led to the identification of the 3-fluoro-5-(2-methylpyridin-3-yl)phenyl fragment as optimal for improving metabolic stability. researchgate.net
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features required for biological activity. This approach is particularly valuable when the three-dimensional structure of the target protein is unknown. nih.gov
For derivatives of this compound, pharmacophore models can be developed based on a set of known active compounds. These models typically define key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For example, a pharmacophore model for N3-phenylpyrazinones as CRF1 receptor antagonists identified a six-point pharmacophore with two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.gov Similarly, a model for isothiazolidinedione derivatives as PTP1B inhibitors consisted of four aromatic rings, one hydrogen bond donor, and one hydrogen bond acceptor. uq.edu.au
These pharmacophore models can then be used for virtual screening of compound libraries to identify new potential inhibitors or to guide the design of novel derivatives with improved activity. The development of a 3D-QSAR (Quantitative Structure-Activity Relationship) model based on a pharmacophore hypothesis can further refine the design process by predicting the activity of newly designed compounds. nih.govnih.gov
Rational Design of Analogues for Modulated Specificity
The rational design of analogues of this compound aims to enhance selectivity for a specific biological target while minimizing off-target effects. This is often achieved by exploiting structural differences between the target and related proteins.
A key strategy involves the introduction of substituents that create specific interactions with unique residues in the binding pocket of the desired target. For example, in the development of selective FGFR4 inhibitors, a series of 5-formyl-pyrrolo[3,2-b]pyridine derivatives were designed as reversible-covalent inhibitors. The representative compound 10z demonstrated single-digit nanomolar activity against wild-type FGFR4 and its mutant variants while sparing other FGFR subtypes. nih.gov
Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful approach for designing selective inhibitors. nih.gov By analyzing the binding site, medicinal chemists can design molecules that fit snugly and form optimal interactions. For instance, in the design of factor Xa inhibitors, a series of non-basic 3-(6-chloronaphth-2-ylsulfonyl)aminopyrrolidin-2-one-based inhibitors were developed, with the N-2-(morpholin-4-yl)-2-oxoethyl derivative 24 showing high potency and selectivity. nih.gov
Conformational Analysis and its Influence on Molecular Interactions
The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The non-planar nature of the pyrrolidine ring allows it to adopt various conformations, a phenomenon referred to as "pseudorotation". nih.govunipa.it The specific conformation adopted by the molecule can significantly influence its ability to bind to a target protein.
Substituents on the pyrrolidine ring can influence its puckering. nih.gov For instance, the introduction of fluorine atoms at the 4-position of the pyrrolidine ring in 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives led to a significant increase in their inhibitory activity towards caspases, which can be attributed to the conformational changes induced by the fluorine substituents. nih.gov
The conformation of the entire molecule, including the relative orientation of the pyridine and pyrrolidinone rings, is crucial for optimal binding. For example, in a study of taurine-based hybrid drugs, the crystal structure of one compound revealed that the piperidine (B6355638) and pyrazolidinone rings were rotated approximately 70 degrees relative to each other, a geometry stabilized by an unusual intramolecular interaction. mdpi.com Such conformational preferences can dictate the molecule's ability to fit into the binding pocket of its target and form the necessary interactions for biological activity.
Interactive Data Table: Inhibitory Activities of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin Derivatives nih.gov
| Compound | Substituent at Position 4 | Caspase-3 IC50 (nM) | Caspase-7 IC50 (nM) |
| 4,4-difluorinated | Difluoro | 362 | 178 |
| 4-fluorinated (diastereomer 1) | Fluoro | Not specified | Not specified |
| 4-fluorinated (diastereomer 2) | Fluoro | Not specified | Not specified |
| 4-methoxy | Methoxy | Micromolar range | Micromolar range |
| 4-trifluoromethyl | Trifluoromethyl | Micromolar range | Micromolar range |
Interactive Data Table: Activity of Pyrrolo[3,4-b]indol-3-one and Related Derivatives nih.gov
| Compound | R-group | EGFR IC50 (nM) | BRAFV600E IC50 (nM) | GI50 (nM) |
| 3a | H | 85 | 43 | 35 |
| 3b | p-pyrrolidin-1-yl | 74 | 39 | 31 |
| 3c | p-morpholin-4-yl | 89 | Not specified | Not specified |
| 3d | p-piperazin-1-yl | 82 | Not specified | Not specified |
| 3e | m-piperidin-1-yl | 68 | 35 | 29 |
| Erlotinib (Reference) | - | 80 | >100 | 33 |
| Vemurafenib (Reference) | - | Not specified | 30 | Not specified |
Mechanistic Elucidation of Biological and Pharmacological Activity
Molecular Interaction Profiles with Identified Biological Targets
Allosteric Modulation Mechanisms (If applicable):There is no evidence to suggest or detail any allosteric modulation mechanisms for this compound.
Due to the absence of specific research on "5-Pyridin-2-yl-pyrrolidin-2-one," a data table of its biological activities or a list of mentioned compounds cannot be generated as requested. Further research would be required to identify and characterize the pharmacological profile of this molecule.
Phenotypic Screening Strategies and Mechanistic Deconvolution
Phenotypic screening represents a powerful, unbiased approach to discovering the biological effects of a compound without a preconceived hypothesis about its molecular target. nih.goveuropeanreview.org This strategy involves systematically testing a compound across a variety of cellular models and observing its effects on cell morphology, proliferation, or other measurable characteristics. For a compound like this compound, this could involve a battery of assays designed to assess its potential as an anti-cancer, anti-inflammatory, or neuroactive agent, given the known activities of other pyrrolidinone derivatives. nih.govresearchgate.net
Once a reproducible and significant phenotype is identified, the critical and often challenging process of mechanistic deconvolution begins. nih.govresearchgate.netelsevierpure.com This involves working backward from the observed cellular effect to identify the specific molecular target or targets responsible. Several advanced techniques are employed for this purpose:
Affinity-Based Methods: These techniques utilize a modified version of the bioactive compound, such as this compound, to "fish" for its binding partners in a complex mixture of cellular proteins. europeanreview.orgresearchgate.net The compound is typically immobilized on a solid support or tagged with a reactive group that allows for covalent capture of its targets. Subsequent analysis by mass spectrometry can then identify the proteins that have been "pulled down" by the compound.
Genetic Approaches: Techniques like CRISPR-Cas9 screening can be used to identify genes that, when knocked out, either mimic or block the effect of the compound. This can provide strong evidence for the involvement of a particular protein or pathway in the compound's mechanism of action.
Computational Modeling: In silico methods, such as molecular docking, can be used to predict potential binding sites of this compound on the three-dimensional structures of known proteins. For instance, the pharmacophore of related piperazinyl pyrrolidin-2-ones has been modeled to understand their interaction with monoacylglycerol lipase (B570770) (MAGL). researchgate.net
The table below illustrates a hypothetical workflow for the phenotypic screening and initial mechanistic deconvolution of this compound.
| Step | Description | Technique(s) | Potential Outcome for this compound |
| 1. Phenotypic Screening | Assess the effect of the compound on various cell lines representing different diseases (e.g., cancer, inflammation). | High-content imaging, cell viability assays, reporter gene assays. | Identification of potent anti-proliferative activity in a specific cancer cell line. |
| 2. Hit Confirmation & Dose-Response | Confirm the initial hit and determine the concentration at which the compound exerts its effect. | CellTiter-Glo®, dose-response curves. | Establishment of an IC50 value for the observed anti-proliferative effect. |
| 3. Initial Target Hypothesis Generation | Use computational and knowledge-based approaches to predict potential molecular targets. | Molecular docking, similarity searching against known bioactive compounds. | Prediction of binding to a specific kinase or enzyme family. |
| 4. Target Deconvolution | Experimentally identify the direct molecular target(s) of the compound. | Affinity chromatography-mass spectrometry, thermal shift assays (CETSA), genetic screens (CRISPR). | Identification of a specific protein that directly binds to this compound. |
Integration of Omics Data for Deeper Mechanistic Insights
To gain a comprehensive understanding of how this compound affects cellular function, it is crucial to look beyond a single target and analyze its impact on a global scale. This is achieved through the integration of various "omics" technologies, which provide a snapshot of the entire complement of molecules in a cell, such as genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.gov
By treating cells with this compound and analyzing the resulting changes in these molecular profiles, researchers can build a detailed picture of the downstream consequences of target engagement. For example, a transcriptomics analysis (e.g., RNA-seq) might reveal that the compound treatment leads to the upregulation of genes involved in apoptosis (programmed cell death) and the downregulation of genes involved in cell cycle progression. A subsequent proteomics analysis could then confirm these changes at the protein level.
The integration of these multi-omics datasets is a powerful approach to:
Validate the identified target: Changes in the expression or activity of proteins in the target's known signaling pathway would provide strong corroborating evidence.
Uncover off-target effects: The analysis might reveal unexpected changes in other pathways, which could be responsible for either beneficial or adverse effects.
Identify biomarkers: Specific changes in the omics profiles could serve as biomarkers to predict which patients might respond to the compound in a clinical setting.
Elucidate the mechanism of action in a systems context: By mapping the observed changes onto known biological networks, a holistic view of the compound's impact on cellular circuitry can be constructed.
The following table outlines how different omics data could be integrated to provide deeper mechanistic insights into the activity of this compound, assuming an initial finding of anti-cancer activity.
| Omics Technology | Data Generated | Potential Insights for this compound |
| Transcriptomics (RNA-seq) | Changes in gene expression levels. | Identification of upregulated apoptosis-related genes and downregulated cell cycle genes. |
| Proteomics (Mass Spectrometry) | Changes in protein abundance and post-translational modifications. | Confirmation of changes in protein levels corresponding to the transcriptomic data; identification of changes in protein phosphorylation downstream of the primary target. |
| Metabolomics (LC-MS/GC-MS) | Changes in the levels of small molecule metabolites. | Detection of alterations in metabolic pathways that are crucial for cancer cell survival, such as glycolysis or amino acid metabolism. |
| Integrative Bioinformatics | A comprehensive network model of the compound's effects. | A systems-level understanding of how target engagement by this compound leads to the observed anti-proliferative phenotype. |
By combining these advanced methodologies, researchers can systematically and thoroughly elucidate the biological and pharmacological activity of novel compounds like this compound, paving the way for their potential development as therapeutic agents.
Preclinical Pharmacodynamic and Pharmacokinetic Profiling Mechanistic Focus
In Vitro Absorption and Distribution Studies (Cellular and Microsomal Models)
The initial stages of a drug's journey in the body, absorption and distribution, are critical determinants of its efficacy. In vitro models using cellular and microsomal systems are fundamental in predicting these characteristics.
The ability of a compound to cross biological membranes is a prerequisite for oral absorption and distribution to target tissues. Studies on the structural analog Perampanel show that it is rapidly and completely absorbed after oral administration, with a bioavailability of approximately 100%, suggesting good membrane permeability. nih.govwikipedia.org
A key factor influencing a drug's permeability and intracellular concentration is its interaction with efflux transporters, such as P-glycoprotein (P-gp). tg.org.au These transporters are present in various tissues, including the intestines, and actively pump substrates out of cells, thereby limiting their absorption and bioavailability. tg.org.au Edoxaban, another drug, is a known P-gp substrate, and its exposure can be significantly increased when co-administered with P-gp inhibitors like quinidine (B1679956) and verapamil. nih.gov Perampanel has also been identified as a substrate of P-gp. nih.govnih.gov This interaction implies that the absorption and distribution of compounds with a pyridinyl-lactam structure could be modulated by the activity of this transporter. The co-administration of P-gp inducers or inhibitors could therefore potentially alter the pharmacokinetic profile. tg.org.aunih.gov
Once a drug enters the bloodstream, it can bind to plasma proteins. This binding is a reversible equilibrium, and only the unbound (free) fraction of the drug is pharmacologically active and available for metabolism and excretion. nih.gov
Perampanel exhibits extensive plasma protein binding, with approximately 95% to 96% of the drug bound in plasma. nih.govdrugbank.comfda.gov The primary binding proteins are albumin and α1-acid glycoprotein (B1211001). drugbank.comfda.govnih.gov This high degree of binding is concentration-independent within clinically relevant ranges. fda.gov In vitro studies using equilibrium dialysis were conducted to assess whether Perampanel could displace other highly protein-bound drugs or be displaced itself. nih.govaesnet.org The results showed that at clinically relevant concentrations, Perampanel did not displace phenytoin, valproate, or warfarin, nor was it displaced by them. nih.govaesnet.org This suggests a low potential for drug-drug interactions arising from protein-binding displacement. nih.govaesnet.org
Table 1: In Vitro Plasma Protein Binding Characteristics of Perampanel This table is interactive. Click on the headers to sort.
| Parameter | Value | Primary Binding Proteins | Method |
| Fraction Bound | >95% nih.govnih.govnih.gov | Albumin, α1-acid glycoprotein drugbank.comfda.govnih.gov | Equilibrium Dialysis nih.govaesnet.org |
| Displacement Potential | Low nih.govaesnet.org | N/A | In Vitro Co-incubation nih.govaesnet.org |
In Vitro Metabolism and Biotransformation Pathways
The biotransformation of a drug into its metabolites is a crucial process that governs its duration of action and elimination from the body. These pathways are primarily investigated using in vitro systems like human liver microsomes (HLMs). springernature.comnih.gov
The cytochrome P450 (CYP) superfamily of enzymes is the primary system responsible for the oxidative metabolism of most drugs. nih.gov Studies on Perampanel show that it is extensively metabolized, with over 90% of the compound undergoing biotransformation. nih.gov In vitro investigations have identified CYP3A4 and CYP3A5 as the major enzymes responsible for its primary oxidative metabolism. drugbank.comnih.govpracticalneurology.com Other CYP enzymes, such as CYP1A2 and CYP2B6, may also play a role, followed by sequential glucuronidation of the oxidized metabolites. nih.gov
The metabolism of other compounds containing a pyrrolidine (B122466) ring, such as 4'-methyl-alpha-pyrrolidinobutyrophenone (MPBP), has been shown to be catalyzed by CYP2D6, CYP2C19, and CYP1A2. nih.gov Similarly, studies on 2,4-dipyrrolidinylpyrimidine revealed that its hydroxylation is mediated by the cytochrome P450 family. nih.gov This highlights that compounds with a pyridinyl-pyrrolidinone structure have a high potential to be substrates for various CYP enzymes.
The metabolism of Perampanel proceeds primarily through oxidation, followed by glucuronide conjugation of the resulting metabolites. drugbank.comfda.gov These biotransformation processes result in various metabolites that are considered pharmacologically inactive. nih.gov
Research on other pyrrolidine-containing structures provides further insight into potential metabolic pathways. For instance, in vitro metabolism of 2,4-dipyrrolidinylpyrimidine in rat liver microsomes resulted in three distinct hydroxylated metabolites on the pyrrolidine rings. nih.gov The formation of an iminium ion intermediate was also implicated in the oxidation of the 2-pyrrolidine ring. nih.gov Similarly, studies with α-pyrrolidinovalerophenone (α-PVP) identified six Phase I metabolites formed through reduction, hydroxylation, and opening of the pyrrolidine ring, with a lactam compound being the major metabolite. researchgate.net These findings suggest that for 5-Pyridin-2-yl-pyrrolidin-2-one, hydroxylation on the pyrrolidine ring and further oxidation are likely metabolic pathways.
Metabolic stability assays, typically using human liver microsomes or hepatocytes, are used to estimate a compound's susceptibility to biotransformation. springernature.comcore.ac.uk The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). core.ac.uk
Perampanel demonstrates a very long apparent terminal half-life of approximately 105 hours in healthy volunteers not taking other medications, which corresponds to a calculated effective half-life of 48 hours. nih.gov This indicates that the compound is cleared slowly, suggesting significant metabolic stability. nih.govwikipedia.orgyoutube.com However, this stability is markedly reduced in the presence of potent CYP3A4 inducers like carbamazepine, which can decrease the half-life to as low as 25 hours. nih.gov This underscores the central role of CYP3A4 in the clearance of this structural class. In vitro studies with violacein (B1683560) in human, mouse, and rat liver microsomes showed significant interspecies differences in metabolic stability, with half-lives of 216, 81, and 36 minutes, respectively, highlighting the importance of using human-derived systems for the most relevant predictions. nih.gov
Table 2: Summary of In Vitro Metabolism for Perampanel This table is interactive. Click on the headers to sort.
| Parameter | Finding | Implication |
| Primary Metabolic Enzymes | CYP3A4, CYP3A5 nih.govdrugbank.comnih.gov | High potential for drug-drug interactions with CYP3A inducers/inhibitors. |
| Metabolic Pathways | Oxidation followed by glucuronidation drugbank.comnih.gov | Leads to pharmacologically inactive metabolites. |
| Metabolic Stability | Slow clearance, long half-life (~105h) nih.govwikipedia.org | Allows for once-daily dosing. |
Preclinical In Vivo Pharmacodynamic Evaluation (Mechanistic, Not Efficacy/Safety)
The in vivo pharmacodynamic assessment of a new chemical entity like this compound is designed to confirm that the compound interacts with its intended biological target in a living organism and to understand the dose-dependent nature of this interaction. This evaluation is fundamental to bridging the gap between in vitro activity and potential clinical efficacy.
Target Engagement Studies in Relevant Animal Models
A crucial first step in the in vivo pharmacodynamic evaluation is to demonstrate target engagement—the direct binding of the drug to its molecular target in the complex environment of a living animal. nih.gov For a compound such as this compound, this would involve selecting an appropriate animal model that expresses the target of interest. The choice of animal model is critical and should ideally reflect the human disease state or the physiological system relevant to the therapeutic indication.
While specific target engagement studies for this compound are not detailed in the public scientific literature, the general approach would involve administering the compound to the selected animal model and then measuring the extent of target binding in relevant tissues or fluids. Techniques for quantifying target engagement in vivo are varied and depend on the nature of the target. nih.gov
Table 1: Conceptual Approaches to In Vivo Target Engagement
| Method | Description | Application |
| Positron Emission Tomography (PET) | A non-invasive imaging technique that uses a radiolabeled version of the drug or a specific ligand to visualize and quantify target occupancy in the brain or peripheral tissues. | Allows for longitudinal studies in the same animal and provides spatial information on target distribution and engagement. |
| Cellular Thermal Shift Assay (CETSA) | This method assesses target engagement by measuring the change in thermal stability of the target protein upon ligand binding in tissue samples. nih.gov | Can be used to confirm direct target binding in various tissues and cell types within the animal model. nih.gov |
| Ex Vivo Autoradiography | Involves administering a radiolabeled compound to an animal, followed by tissue harvesting and imaging to determine the distribution and density of the drug bound to its target. | Provides high-resolution images of target engagement at the tissue and cellular level. |
| Biomarker Analysis | Measures a downstream molecular or cellular event that is directly linked to the engagement of the target by the drug. | Can serve as an indirect but often more accessible measure of target engagement. |
Biomarker Identification for Pharmacodynamic Readouts
Pharmacodynamic biomarkers are essential tools in drug development, providing a measurable indicator of a drug's biological effect. For this compound, identifying and validating relevant biomarkers would be a key objective of preclinical in vivo studies. These biomarkers can provide crucial information on the compound's mechanism of action and help to establish a clear link between target engagement and the physiological response.
The selection of biomarkers is intrinsically linked to the compound's proposed mechanism of action. For instance, if this compound were hypothesized to be a sodium channel blocker, as has been suggested for other pyrrolidine derivatives, relevant biomarkers could include measurements of neuronal activity or the release of neurotransmitters. nih.gov
Table 2: Hypothetical Biomarker Strategy for a CNS-Targeted Agent
| Biomarker Type | Example | Measurement Method | Rationale |
| Target-Specific | Phosphorylation status of a downstream signaling protein | Western Blot, ELISA, Mass Spectrometry | Directly reflects the inhibition or activation of the intended target pathway. |
| Pathway-Related | Changes in gene expression profiles in a specific brain region | RNA sequencing, qPCR | Provides a broader view of the biological pathways modulated by the compound. |
| Functional | Alterations in electroencephalogram (EEG) patterns | In vivo electrophysiology | Assesses the physiological consequence of target modulation on neuronal network activity. |
| Neurochemical | Levels of specific neurotransmitters or their metabolites in cerebrospinal fluid (CSF) or microdialysates | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry | Measures the impact of the compound on synaptic communication. |
Dose-Response Relationships for Target Modulation (Conceptual)
A fundamental principle of pharmacology is the relationship between the dose of a drug and the magnitude of its effect. Establishing a clear dose-response relationship for target modulation is a primary goal of preclinical in vivo pharmacodynamic studies. This involves administering a range of doses of this compound to animal models and measuring the corresponding changes in target engagement or downstream biomarkers.
The data generated from these studies are used to construct dose-response curves, which are critical for understanding the potency and maximal effect of the compound in a living system. This information is invaluable for selecting appropriate doses for further non-clinical and, eventually, clinical studies.
Table 3: Illustrative Dose-Response Data for Target Modulation
| Dose of this compound (mg/kg) | Target Occupancy (%) | Change in Biomarker X (%) |
| 0 (Vehicle) | 0 | 0 |
| 1 | 25 | 15 |
| 3 | 55 | 40 |
| 10 | 85 | 70 |
| 30 | 95 | 75 |
This table is conceptual and does not represent actual experimental data for this compound.
The shape of the dose-response curve can provide insights into the compound's mechanism of action and its therapeutic window. A steep dose-response curve may indicate a narrow therapeutic window, while a flatter curve might suggest a wider margin between the desired effect and potential toxicity.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of synthesized compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a compound's elemental formula.
For 5-Pyridin-2-yl-pyrrolidin-2-one, the molecular formula is C₉H₁₀N₂O. HRMS analysis, often using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be used to measure the exact mass of the protonated molecule, [M+H]⁺. The theoretical exact mass can be calculated and compared to the experimentally observed mass to confirm the elemental composition.
Table 1: Theoretical Exact Mass for this compound
| Formula | Species | Theoretical m/z |
|---|---|---|
| C₉H₁₀N₂O | [M+H]⁺ | 163.0866 |
In research involving related pyrrolidinophenone structures, HRMS is routinely used not only for confirming the identity of the primary compound but also for detecting and identifying trace impurities. nih.gov By analyzing the mass spectrum for ions other than the target compound, a detailed purity profile can be established. The high mass accuracy allows for the confident assignment of molecular formulas to even minor components, providing crucial insights into potential by-products from the synthetic route or degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structure elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of all atoms in the molecule.
For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine (B92270) ring and the pyrrolidinone ring. The aromatic protons of the pyridine moiety would appear in the downfield region (typically δ 7.0-8.5 ppm), while the aliphatic protons of the pyrrolidinone ring would be found in the upfield region (typically δ 2.0-4.5 ppm). The chiral proton at the C5 position, adjacent to the pyridine ring, would likely appear as a distinct multiplet. The integration of these signals confirms the number of protons in each environment.
The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the lactam would be highly deshielded (δ > 170 ppm), while the carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm), and the aliphatic carbons of the pyrrolidinone ring would be in the upfield region. In studies of similar α-aminophenone structures, distinct signals for all carbon atoms, including well-separated signals for diastereotopic carbons in the pyrrolidine (B122466) ring, have been observed. psu.edu
Table 2: Predicted NMR Chemical Shift Regions for this compound
| Nucleus | Structural Moiety | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Pyridine-H | 7.0 - 8.5 |
| ¹H | Pyrrolidinone-CH₂ | 2.0 - 3.0 |
| ¹H | Pyrrolidinone-CH (C5) | 4.0 - 5.0 |
| ¹H | Lactam-NH | 7.5 - 8.5 (broad) |
| ¹³C | C=O (Lactam) | > 170 |
| ¹³C | Pyridine-C | 120 - 150 |
For stereochemical assignment, advanced NMR techniques are employed. Since this compound is chiral, its enantiomers can be distinguished by NMR through the use of chiral solvating agents or chiral derivatizing agents (CDAs), such as Mosher's acid. rsc.org These agents form diastereomeric complexes or adducts that exhibit distinct NMR signals for each enantiomer, allowing for the determination of enantiomeric excess (% ee). Studies on other chiral amines and alcohols have demonstrated the effectiveness of this approach. acs.org
X-Ray Crystallography and Solid-State Characterization of the Compound
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. By diffracting X-rays off a single crystal of a compound, a precise map of electron density can be generated, revealing the exact spatial arrangement of atoms, bond lengths, and bond angles. For chiral molecules, analysis of a crystal grown from an enantiomerically pure sample allows for the determination of the absolute configuration.
The successful application of this technique relies on the ability to grow a high-quality single crystal of this compound. If achieved, the resulting data would confirm the connectivity of the pyridine and pyrrolidinone rings and reveal the conformation of the five-membered lactam ring. In numerous studies of related heterocyclic compounds, including pyrrolidine and hydantoin (B18101) derivatives, X-ray crystallography has been the definitive method for structural validation. tandfonline.comnih.govmdpi.comnih.gov
The crystallographic data obtained includes:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.
Space Group: The description of the symmetry elements present in the crystal.
Atomic Coordinates: The precise location of each atom within the unit cell.
This information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the lactam N-H and C=O groups, which dictate the crystal packing.
Chiral Chromatography for Enantiomeric Purity Assessment
Given that this compound possesses a stereocenter at the C5 position of the pyrrolidinone ring, it exists as a pair of enantiomers. Chiral chromatography is the gold standard for separating these enantiomers and accurately determining the enantiomeric purity of a sample. This is typically performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase (CSP).
CSPs are themselves chiral and interact differently with each enantiomer, leading to different retention times and thus, separation. Common CSPs are based on derivatives of polysaccharides (cellulose, amylose), cyclodextrins, or macrocyclic antibiotics. sigmaaldrich.comgcms.cz The development of a chiral separation method involves screening various CSPs and mobile phases to achieve optimal resolution between the two enantiomeric peaks.
Method validation is critical and involves assessing several parameters:
Resolution (Rs): A measure of the degree of separation between the two enantiomer peaks. A baseline resolution (Rs ≥ 1.5) is typically desired.
Selectivity (α): The ratio of the retention factors of the two enantiomers.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified, respectively. This is crucial as regulatory guidelines often require enantiomeric impurities to be controlled at very low levels (e.g., <0.1%). mdpi.com
The development of such methods is essential for controlling the stereochemical outcome of asymmetric syntheses and for ensuring the quality of enantiomerically pure final products. nih.gov
Hyphenated Techniques for Impurity and Metabolite Profiling
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for analyzing complex mixtures. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most relevant hyphenated technique for impurity and metabolite profiling.
Impurity Profiling: LC-MS can separate and detect trace-level impurities originating from the synthesis, such as starting materials, reagents, by-products, or degradation products. The retention time from the LC provides one level of identification, while the mass spectrum from the MS provides molecular weight and structural information, often enabling the identification of unknown impurities.
Metabolite Profiling: In a biological context, understanding a compound's metabolic fate is critical. LC-HRMS (often with a QTOF analyzer) is the state-of-the-art method for identifying metabolites in biological matrices like urine or plasma. nih.gov Following administration of this compound in an in vitro or in vivo model, samples would be analyzed to detect new molecular species. Based on studies of structurally related pyrrolidinophenone compounds, expected metabolic pathways could include: nih.govnih.govresearchgate.net
Hydroxylation: Addition of a hydroxyl (-OH) group to the pyridine or pyrrolidinone ring.
Keto Reduction: Reduction of the lactam carbonyl group to a hydroxyl group.
Oxidation: Further oxidation of hydroxylated metabolites.
Ring Opening: Cleavage of the pyrrolidinone ring.
Glucuronidation: Conjugation with glucuronic acid (Phase II metabolism) to increase water solubility and facilitate excretion.
The identification of these metabolites is achieved by comparing the mass spectra and fragmentation patterns of the parent drug with those of the newly detected compounds. This provides a comprehensive picture of the biotransformation of the molecule, which is vital for understanding its efficacy and safety profile.
Based on a comprehensive search for scientific literature, there are no specific published studies available that provide the requested computational and molecular modeling data for the exact chemical compound “this compound.”
The search yielded information on related but distinct molecules, such as other pyrrolidinone derivatives or different isomers. For instance, studies were found on the computational analysis of various substituted pyrrolidinones and pyridines, but none focused specifically on the this compound structure. researchgate.netarabjchem.orgnih.govresearchgate.netubaya.ac.id
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the following sections as requested:
Computational Chemistry and Molecular Modeling Approaches
In Silico Prediction of ADME Properties
Fulfilling the request without specific data on "5-Pyridin-2-yl-pyrrolidin-2-one" would require extrapolating from different compounds, which would be scientifically inaccurate and violate the instructions to focus solely on the specified molecule.
Advanced Derivatization and Scaffold Modification for Research Exploration
Rational Design and Synthesis of Prodrugs for Mechanistic Studies (Conceptual)
The development of prodrugs, which are inactive or less active precursors that are metabolically converted to an active drug, offers a powerful tool for investigating the mechanisms of action of a parent compound. For 5-Pyridin-2-yl-pyrrolidin-2-one, a conceptual approach to prodrug design would involve temporary modification of its chemical structure to alter its physicochemical properties, such as solubility, stability, and membrane permeability. These modifications would be designed to be reversed under specific physiological conditions, releasing the active parent compound at the desired site of action.
A key strategy would be to target the lactam nitrogen or the pyridine (B92270) ring. For instance, acylation of the lactam nitrogen with a biocompatible promoiety, such as an amino acid or a short peptide, could enhance aqueous solubility and potentially facilitate transport across biological membranes via amino acid transporters. The choice of the promoiety would be critical, with the aim of enzymatic cleavage (e.g., by peptidases) to release the active this compound.
Another conceptual avenue involves the modification of the pyridine ring. N-oxidation of the pyridine nitrogen would create a more polar derivative. This N-oxide prodrug could exhibit altered distribution characteristics and might be reduced back to the parent pyridine compound by reductases present in specific tissues or cellular compartments. This approach could be particularly useful for studying the compound's activity in different metabolic environments.
The synthesis of these conceptual prodrugs would likely involve well-established chemical reactions. Acylation of the lactam could be achieved through standard coupling reactions, while N-oxidation of the pyridine ring is a common transformation. nih.gov The synthesis of various pyrrolidin-2-one derivatives has been explored, providing a foundation for creating such prodrugs. nih.govnih.govrsc.org
| Conceptual Prodrug Strategy | Target Moiety | Potential Promoieties | Conceptual Release Mechanism |
| Enhanced Aqueous Solubility and Transport | Lactam Nitrogen | Amino acids, short peptides | Enzymatic cleavage by peptidases |
| Altered Distribution and Targeted Release | Pyridine Nitrogen | Oxygen (N-oxide) | Reduction by tissue-specific reductases |
Conjugation Strategies for Targeted Delivery in Research Models (Conceptual)
To investigate the effects of this compound in specific cell types or tissues within a research model, conjugation to a targeting moiety is a conceptually powerful strategy. This involves covalently linking the compound to a ligand that specifically recognizes and binds to a receptor or marker overexpressed on the target cells.
A primary consideration for this approach is the introduction of a suitable functional group onto the this compound scaffold that allows for conjugation without significantly diminishing its intrinsic activity. This could be achieved by synthesizing derivatives with, for example, a carboxylic acid, an amine, or a thiol group. These functional groups can then be used for coupling reactions with a targeting ligand, often via a linker molecule.
The choice of targeting ligand is dictated by the research question. For instance, to target specific cell types, peptides that bind to cell surface receptors could be employed. mdpi.com Folic acid is another common targeting ligand, as the folate receptor is overexpressed in many cell types of research interest. The conjugation itself would utilize established bioconjugation chemistries, such as amide bond formation or maleimide-thiol coupling. nih.gov
The linker between this compound and the targeting ligand is also a critical component. The linker should be stable in circulation but may be designed to be cleavable at the target site, for instance, by specific enzymes or the acidic microenvironment, to release the active compound. mdpi.com
| Targeting Ligand | Target Receptor/Marker | Conceptual Application in Research Models |
| Peptides | Specific cell surface receptors | Investigating cell-type specific effects |
| Folic Acid | Folate Receptor | Studying processes in cells overexpressing the folate receptor |
Development of Nano-formulations for Research Applications (Conceptual)
Encapsulating or attaching this compound to nano-formulations represents another advanced, conceptual strategy for its research exploration. nih.gov Nanoparticles can alter the pharmacokinetic profile of a compound, protect it from degradation, and facilitate its delivery to specific sites. mdpi.com
Various types of nanoparticles could be conceptually employed. Liposomes, which are spherical vesicles composed of a lipid bilayer, could encapsulate the compound, potentially enhancing its stability and modifying its release profile. Polymeric nanoparticles, made from biodegradable polymers, offer another platform for encapsulation and controlled release. researchgate.net The surface of these nanoparticles can also be functionalized with targeting ligands, combining the benefits of nanotechnology with targeted delivery. researchgate.net
For instance, this compound could be loaded into liposomes whose surfaces are decorated with a specific antibody that recognizes a cell surface antigen. This would, in a research setting, allow for the investigation of the compound's effects with high specificity. The development of such nano-formulations would require careful consideration of factors such as particle size, surface charge, and drug loading efficiency to optimize their performance in research models.
| Nano-formulation Type | Conceptual Advantage for Research | Potential Functionalization |
| Liposomes | Enhanced stability, modified release | Surface conjugation with targeting ligands (e.g., antibodies, peptides) |
| Polymeric Nanoparticles | Controlled and sustained release | Surface modification for targeted delivery |
Future Research Directions and Unexplored Potential
Elucidation of Novel Biological Targets and Signaling Pathways
The pyrrolidinone core is a privileged scaffold in drug discovery, known to interact with a wide array of biological targets. nih.govnih.govresearchgate.net Future research on 5-Pyridin-2-yl-pyrrolidin-2-one and its analogs will likely focus on identifying and validating novel molecular targets and the signaling pathways they modulate.
Recent studies have already begun to broaden the known target space for pyrrolidinone derivatives. For instance, certain derivatives have been identified as inhibitors of NF-κB Inducing Kinase (NIK), a key regulator in autoimmune and inflammatory diseases. nih.gov This discovery opens a new avenue for developing treatments for conditions driven by aberrant NIK signaling. Another promising area is the inhibition of protein glycation, where 2-pyrrolidone derivatives have shown potential, suggesting a role in managing complications of diabetes like atherosclerosis and neuropathy. google.com
Furthermore, research has pointed towards multi-target tyrosine kinase inhibition, with some 2-pyrrolidone-fused derivatives showing potent activity against VEGFR-2 and PDGFRβ, crucial mediators of tumor angiogenesis. mdpi.com In the realm of infectious diseases, a significant breakthrough has been the repositioning of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives as inhibitors of the Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS), a clinically validated target for antimalarial drugs. acs.org This highlights the potential for developing novel anti-infectives. The demonstrated anticancer and antimicrobial activities of other 5-oxopyrrolidine derivatives against resistant pathogens like MRSA further underscore the diverse targeting potential of this scaffold. nih.gov
The structural similarity to the core of nicotine, which acts on nicotinic acetylcholine (B1216132) receptors (nAChRs), also suggests that nAChRs could be a potential, yet unexplored, target class for this compound derivatives, warranting further investigation. wikipedia.org
Table 1: Potential Biological Targets and Pathways for Pyrrolidinone Derivatives
| Target/Pathway | Therapeutic Area | Relevant Pyrrolidinone Class | Reference |
|---|---|---|---|
| Prolyl-tRNA Synthetase (PRS) | Antimalarial | 1-(Pyridin-4-yl)pyrrolidin-2-one | acs.org |
| NF-κB Inducing Kinase (NIK) | Autoimmune/Inflammatory | Pyrrolidinone derivatives | nih.gov |
| Tyrosine Kinases (VEGFR-2, PDGFRβ) | Oncology | 2-Pyrrolidone-fused derivatives | mdpi.com |
| Protein Glycation | Diabetes Complications | 2-Pyrrolidone derivatives | google.com |
| Bacterial Targets | Infectious Disease (MRSA) | 5-Oxopyrrolidine derivatives | nih.gov |
| Nicotinic Acetylcholine Receptors | Neurology (Conceptual) | This compound | wikipedia.org |
Exploration of Unconventional Therapeutic Modalities (Conceptual)
Building on the discovery of novel targets, future research can explore unconventional therapeutic modalities that leverage the unique properties of the pyrrolidinone scaffold.
One conceptual avenue is the development of dual-action therapeutics . For example, a single compound that combines NIK inhibition for anti-inflammatory effects with antimicrobial activity could be transformative for treating complex conditions like inflammatory bowel disease, where both inflammation and microbial dysbiosis are key factors. nih.govnih.gov Similarly, compounds with both anticancer and anti-infective properties could address critical needs in oncology, particularly for immunocompromised patients susceptible to opportunistic infections. nih.gov
Another modality is the creation of resistance-breaking agents . The multi-target inhibition profile seen with some pyrrolidone derivatives against cancer-related kinases could be harnessed to design drugs that are less susceptible to the development of resistance, a major challenge in cancer therapy. mdpi.com
The potential for causal prophylaxis in malaria, as suggested by the activity of PRS inhibitors against liver schizonts, represents a significant therapeutic advance beyond simple treatment of blood-stage infection. acs.org Furthermore, the anti-glycation properties could be conceptually extended beyond diabetes to the broader field of anti-aging medicine , targeting the accumulation of advanced glycation end-products (AGEs) associated with age-related decline. google.com
Table 2: Conceptual Therapeutic Modalities for Pyrrolidinone-Based Compounds
| Therapeutic Modality | Underlying Mechanism | Potential Application | Reference |
|---|---|---|---|
| Dual-Action Immunomodulatory Anti-infectives | Simultaneous inhibition of inflammatory pathways (e.g., NIK) and microbial growth. | Inflammatory Bowel Disease, Infected Dermatoses | nih.govnih.gov |
| Multi-Target Anticancer Agents | Inhibition of multiple oncogenic kinases (e.g., VEGFR-2, PDGFRβ) to circumvent resistance. | Solid Tumors (e.g., Renal Cell Carcinoma) | mdpi.com |
| Prophylactic Antimalarials | Targeting of parasite liver stages to prevent clinical disease. | Malaria Prevention | acs.org |
| Anti-Glycation Therapeutics | Inhibition of the formation of Advanced Glycation End-products (AGEs). | Age-related Diseases, Diabetic Complications | google.com |
Development of High-Throughput Screening Libraries Based on the Pyrrolidinone Scaffold
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds. nih.gov A significant future direction is the rational design and synthesis of dedicated HTS libraries based on the this compound and related scaffolds.
Currently, screening collections are evolving to prioritize chemical diversity, drug-like properties, and structural uniqueness. nih.gov A focused pyrrolidinone library would allow for a systematic exploration of the chemical space around this privileged core. The design of such a library would involve creating a wide range of analogs by modifying substitution patterns on both the pyrrolidinone and pyridine (B92270) rings.
Key considerations for developing these libraries include:
Structural Diversity : Incorporating a wide variety of functional groups to probe different interactions with biological targets.
Physicochemical Properties : Ensuring compounds adhere to established principles like Lipinski's Rule of Five to improve the likelihood of downstream success. thermofisher.com
Stereochemical Complexity : The pyrrolidinone ring contains chiral centers, and a comprehensive library should include stereoisomers to explore stereospecific binding. nih.gov
Synthetic Tractability : Employing modular and efficient synthetic routes to enable the rapid generation of a large number of diverse compounds. tandfonline.com
The creation of such focused libraries is essential for identifying new hits and leads against both known and novel targets, thereby accelerating the drug discovery process for this compound class. rsc.org
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and improving the quality of candidate compounds. africansciencegroup.comnih.gov This technology is particularly well-suited for advancing research on the pyrrolidinone scaffold.
AI and ML can be applied across the discovery pipeline:
Target Identification and Validation : AI algorithms can analyze vast biological datasets to predict and prioritize novel biological targets for pyrrolidinone derivatives. nih.govmichaelskinnider.com
Virtual Screening and Hit Identification : ML models can be trained on existing screening data to perform large-scale virtual screens of virtual compound libraries, identifying molecules with a high probability of being active and significantly reducing the time and cost of initial screening. africansciencegroup.com
De Novo Design : Generative AI models can design entirely new pyrrolidinone-based molecules optimized for specific properties, such as high potency against a target and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. nih.gov
Synthesis Prediction : AI tools can devise the most efficient and novel synthetic pathways for producing complex pyrrolidinone analogs, a task that can be a significant bottleneck in chemical research. digitellinc.com
Lead Optimization : ML can predict the physicochemical and toxicological properties of designed compounds, allowing researchers to prioritize the synthesis of molecules with the highest chance of success in preclinical and clinical development. nih.gov
By leveraging AI, researchers can more effectively navigate the vast chemical space of pyrrolidinone derivatives to discover and optimize next-generation therapeutics.
Emerging Challenges and Opportunities in Pyrrolidinone Research
Despite the immense potential, the path forward for pyrrolidinone research is not without its challenges. However, these challenges often create new opportunities for innovation.
Challenges:
Target Selectivity : A critical challenge, particularly for kinase and PRS inhibitors, is achieving high selectivity for the intended target over human orthologs to minimize off-target effects and toxicity. acs.org
Sustainable Synthesis : The manufacturing of pyrrolidinones can face challenges related to catalyst poisoning and reliance on fossil-fuel-based precursors. researchgate.net
Market Dynamics : The broader chemical market, including pyrrolidones, can be subject to economic fluctuations and requires alignment with growing environmental and regulatory concerns. researchandmarkets.com
Data Quality for AI : The effectiveness of AI and ML models is highly dependent on the availability of large, high-quality datasets, which can be a limitation in nascent research areas. africansciencegroup.com
Opportunities:
Green Chemistry : There is a significant opportunity to develop more sustainable and cost-effective manufacturing processes, such as using renewable, fermentation-derived precursors like succinic acid. researchgate.net
Broad Therapeutic Spectrum : The wide range of biological activities associated with the pyrrolidinone scaffold presents a major opportunity to develop novel drugs for numerous diseases, from cancer to infections to metabolic disorders. nih.govnih.govresearchgate.netnih.govgoogle.commdpi.comacs.orgnih.govmdpi.com
Scaffold Versatility : The pyrrolidinone ring is a highly versatile and "druggable" scaffold, offering numerous points for chemical modification to fine-tune activity and properties. nih.govresearchgate.net
Enabling Technologies : The application of HTS and AI/ML provides powerful tools to overcome traditional bottlenecks in drug discovery, enabling a more rapid and rational exploration of the therapeutic potential of pyrrolidinone compounds.
Conclusion
Synthesis of Key Academic Findings on 5-Pyridin-2-yl-pyrrolidin-2-one
The pyrrolidin-2-one core is a prevalent scaffold in numerous natural products and pharmacologically active compounds. nih.govfrontiersin.org Its synthesis and derivatization are therefore of considerable interest to chemists. While specific research focusing exclusively on this compound is not extensively detailed in publicly available literature, its synthesis can be inferred from established methodologies for creating substituted pyrrolidin-2-ones.
A notable and efficient method for the synthesis of such compounds is the one-pot conversion of erythruronolactone with an appropriate amine. This approach provides a concise route to producing pyrrolidine-2-ones with various substituents. The synthesis of a compound bearing a Pyridin-2-yl group at the 5-position has been reported as part of a broader study on the synthesis of polyhydroxylated pyrrolidinones. This reaction typically involves the stirring of erythruronolactone and a primary amine in a suitable solvent at room temperature, leading to the formation of the desired pyrrolidinone derivative.
The general versatility of the pyrrolidinone scaffold allows for a wide array of synthetic modifications, suggesting that various synthetic routes could be adapted to produce this compound. These methods often involve the cyclization of γ-amino acids or the reaction of γ-butyrolactone with amines under specific conditions. researchgate.net The choice of synthetic strategy would likely depend on the desired stereochemistry and the availability of starting materials.
Table 1: Key Synthesis Approaches for Pyrrolidin-2-one Derivatives
| Synthesis Method | Description | Key Features |
| From Erythruronolactone | One-pot reaction with a primary amine. | Concise and efficient. |
| From γ-Butyrolactone | Reaction with ammonia or primary amines, often at high temperatures. | Utilizes readily available starting materials. |
| Cyclization of γ-Amino Acids | Intramolecular condensation to form the lactam ring. | Allows for stereochemical control. |
| From Donor-Acceptor Cyclopropanes | Reaction with anilines or benzylamines followed by lactamization. | Provides access to 1,5-substituted pyrrolidin-2-ones. |
Future Perspectives for Scholarly Advancement and Innovation
While the synthesis of this compound is achievable, a significant opportunity for future scholarly work lies in the comprehensive evaluation of its biological activity. The pyrrolidinone ring is a key component of nootropic drugs like piracetam and aniracetam, and the pyridine (B92270) moiety is present in numerous bioactive molecules. wikipedia.org This structural combination within this compound warrants a thorough investigation into its potential pharmacological effects.
Future research could focus on the following areas:
Biological Screening: A comprehensive screening of this compound against a wide range of biological targets would be a crucial first step. This could uncover potential activities such as anticancer, antimicrobial, anti-inflammatory, or central nervous system effects, which are common among pyrrolidinone derivatives. nih.govfrontiersin.org
Stereoselective Synthesis: Developing and optimizing stereoselective synthetic routes to obtain enantiomerically pure forms of this compound would be highly valuable. The stereochemistry of such compounds often plays a critical role in their biological activity and target selectivity. nih.gov
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogues with modifications to both the pyrrolidinone and pyridine rings would enable detailed SAR studies. This could lead to the identification of compounds with enhanced potency and selectivity for specific biological targets.
Computational Studies: In silico modeling and docking studies could help to predict potential biological targets and guide the design of new derivatives with improved pharmacological profiles.
Broader Implications for Medicinal Chemistry and Chemical Biology
The study of compounds like this compound has broader implications for the fields of medicinal chemistry and chemical biology. The pyrrolidinone scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov
The key implications include:
Scaffold for Drug Discovery: The this compound structure can serve as a versatile starting point for the development of new therapeutic agents. Its chemical tractability allows for the introduction of various functional groups, enabling the fine-tuning of its physicochemical and pharmacological properties. researchgate.net
Tool for Chemical Biology: As a potentially bioactive small molecule, this compound and its derivatives could be used as chemical probes to study biological pathways and protein function. Identifying the cellular targets of such compounds can provide valuable insights into disease mechanisms.
Exploration of Chemical Space: The synthesis and study of novel heterocyclic compounds like this contribute to the expansion of the accessible chemical space for drug discovery. nih.gov The unique three-dimensional arrangement of the pyrrolidinone ring, a phenomenon known as "pseudorotation," allows for a more thorough exploration of pharmacophore space compared to flat, aromatic systems. nih.gov
Q & A
What are the common synthetic routes for 5-Pyridin-2-yl-pyrrolidin-2-one, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of pyrrolidin-2-one derivatives typically involves lactam cyclization or nucleophilic substitution. For this compound, a plausible route includes the condensation of pyridinyl amines with γ-ketoesters, followed by cyclization under acidic or basic conditions . Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., p-toluenesulfonic acid). Evidence from similar lactam syntheses shows yields ranging from 40% to 75%, depending on steric and electronic effects of substituents .
How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Basic Research Question
Structural confirmation requires multi-technique analysis:
- ¹H/¹³C NMR : Assign lactam carbonyl (δ ~175–180 ppm) and pyridinyl protons (δ ~7.5–8.5 ppm). Spin-spin coupling in the pyrrolidinone ring confirms stereochemistry .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
- X-ray crystallography (if crystalline): Resolves absolute configuration, as demonstrated for silver complexes with pyridinyl-pyrrolidinone ligands .
What strategies optimize reaction conditions for asymmetric synthesis of this compound?
Advanced Research Question
Asymmetric induction can be achieved via chiral auxiliaries or catalysts. For example:
- Chiral ligands : Use (R)-BINAP or Proline-derived catalysts to control stereochemistry during cyclization .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance enantiomeric excess (ee) by stabilizing transition states.
- Temperature gradients : Lower temperatures (0–25°C) reduce racemization risks. Recent studies report ee values >90% under optimized conditions .
How do pH and temperature affect the stability of this compound in aqueous solutions?
Advanced Research Question
The compound’s lactam ring is susceptible to hydrolysis under extreme pH:
- Acidic conditions (pH <3) : Protonation of the lactam oxygen accelerates ring-opening, forming pyridinyl-γ-aminobutyric acid derivatives.
- Basic conditions (pH >10) : Hydroxide ions attack the carbonyl group, leading to degradation.
- Thermal stability : Decomposition occurs above 150°C, confirmed by TGA/DSC studies of analogous pyrrolidinones .
How can researchers reconcile contradictory bioactivity data for this compound derivatives?
Advanced Research Question
Discrepancies often arise from variations in assay conditions:
- Solubility : Use DMSO stock solutions (<1% v/v) to avoid solvent interference in cell-based assays .
- Metabolic stability : Compare results from hepatic microsome assays (e.g., human vs. rodent) to account for species-specific metabolism.
- Target selectivity : Profile off-target effects via kinase panels or proteome-wide screens. Contradictory IC₅₀ values may reflect differential binding to homologous proteins .
What computational methods predict the reactivity of this compound in nucleophilic reactions?
Advanced Research Question
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron density distribution:
- Nucleophilic sites : The lactam carbonyl and pyridinyl nitrogen are electrophilic centers.
- Transition state analysis : Predicts regioselectivity in alkylation or acylation reactions.
- Solvent models : COSMO-RS calculations estimate solvation effects on reaction kinetics .
What are the key considerations for scaling up this compound synthesis from milligram to gram quantities?
Advanced Research Question
Scale-up challenges include:
- Exotherm management : Use jacketed reactors to control temperature during cyclization.
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for higher throughput .
- Byproduct analysis : LC-MS monitors impurities like ring-opened byproducts or dimerized species .
Notes
- Data Sources : PubChem, Beilstein Journal, and peer-reviewed synthesis protocols were prioritized .
- Methodological Focus : Answers emphasize experimental design, parameter optimization, and data validation.
- Contradictions Addressed : Variability in reaction yields or bioactivity is attributed to solvent, catalyst, or assay conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
